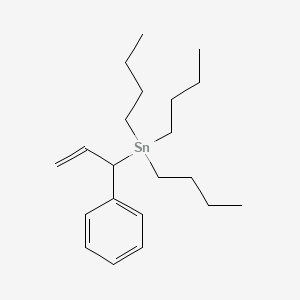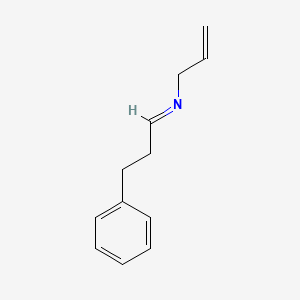
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of an aldehyde or ketone with a primary amine. For this compound, benzaldehyde can react with prop-2-en-1-ylamine under acidic or basic conditions to form the imine.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a nitrile compound in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s imine group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.
Comparison with Similar Compounds
Similar Compounds
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-nitrile: Contains a nitrile group instead of an imine.
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-oxide: Contains an oxide group instead of an imine.
Uniqueness
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its imine group allows for versatile chemical transformations, making it valuable in synthetic chemistry and various research fields.
Properties
CAS No. |
110615-11-7 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-phenyl-N-prop-2-enylpropan-1-imine |
InChI |
InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8,11H,1,6,9-10H2 |
InChI Key |
IYGZVVSQXSKVTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


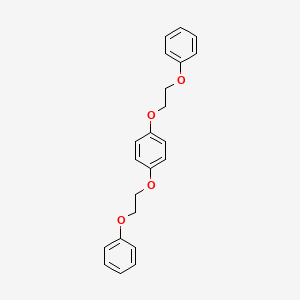
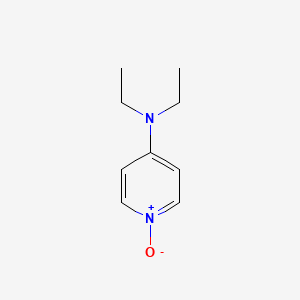
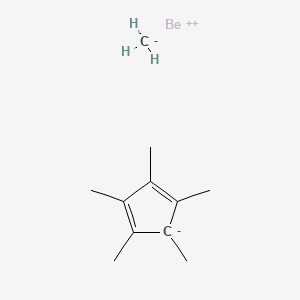
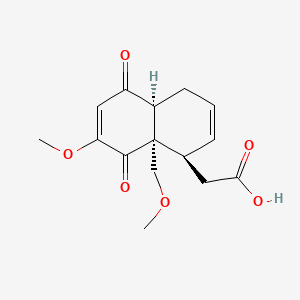
![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
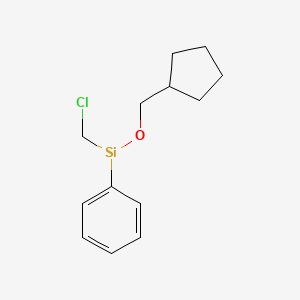
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
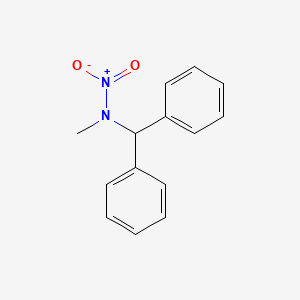
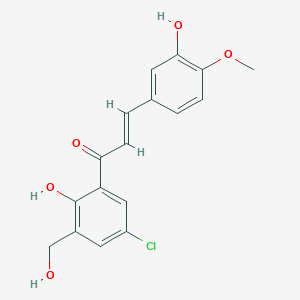


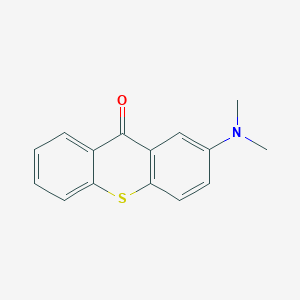
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
